![molecular formula C12H16OS2 B159939 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 130184-19-9](/img/structure/B159939.png)
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Descripción general
Descripción
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene (6-oxa-DTPT) is a bicyclic sesquiterpene that has been studied for its potential medicinal applications. 6-oxa-DTPT is a member of the dithiabicyclo family, which is a class of bicyclic sesquiterpenes composed of two fused rings with a central carbon-carbon double bond. 6-oxa-DTPT has been found to possess a variety of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-oxa-DTPT has been investigated for its potential use in treating diabetes, neurological disorders, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been investigated for its potential use in treating diabetes, neurological disorders, and cardiovascular diseases. It has also been studied for its potential use as an antioxidant and for its ability to inhibit the growth of certain bacteria.
Mecanismo De Acción
The mechanism of action of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene is not yet fully understood. However, it is believed that 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene may act as an inhibitor of certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been shown to possess antioxidant, anti-allergic, and anti-diabetic properties. It has also been found to possess anti-tumor and anti-viral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene in laboratory experiments include its low cost and ease of synthesis. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been found to possess a variety of biological activities, making it an attractive target for further investigation. However, there are some limitations to using 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene in laboratory experiments. For example, it is difficult to synthesize large quantities of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene, and it is not yet fully understood how it works at a molecular level.
Direcciones Futuras
The potential applications of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene are still being explored. Future research should focus on understanding the mechanism of action of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and its potential therapeutic applications. In addition, further research should focus on developing more efficient methods for synthesizing 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and improving its bioavailability. Finally, further research should focus on exploring the potential of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene as an anti-cancer agent and as a treatment for other diseases.
Propiedades
IUPAC Name |
6-oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS2/c1-2-11-8-12(3-1)10-15-7-5-13-4-6-14-9-11/h1-3,8H,4-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJVWROXKBHBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=CC=C2)CSCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404507 | |
| Record name | Silver ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
CAS RN |
130184-19-9 | |
| Record name | Silver ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and how does it impact its interaction with metal ions?
A1: 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene is a macrocyclic ligand containing oxygen, nitrogen, and sulfur donor atoms within its structure. This arrangement creates a cavity capable of accommodating metal ions. The presence of sulfur atoms, known for their affinity towards soft metal ions like silver(I) [, ], makes this molecule particularly interesting for potential applications in silver ion-selective electrodes. The crystal structure analysis reveals that the molecule adopts a specific conformation that may influence its binding affinity and selectivity towards different metal ions [].
Q2: Can you elaborate on the applications of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and its derivatives in analytical chemistry?
A2: Research has shown that 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene exhibits promising potential as a sensing material for silver(I) ion-selective electrodes (ISEs) [, ]. These electrodes are valuable tools in analytical chemistry for the selective and sensitive detection of silver ions in various samples. The incorporation of this macrocycle into ISEs could lead to advancements in environmental monitoring, clinical diagnostics, and industrial process control.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



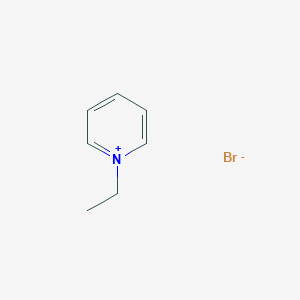
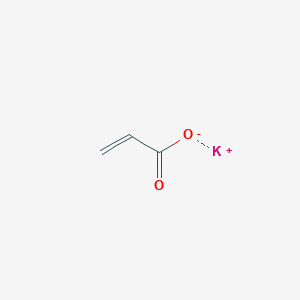

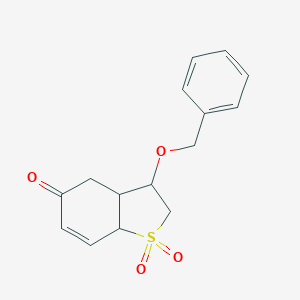

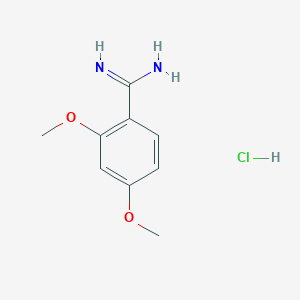



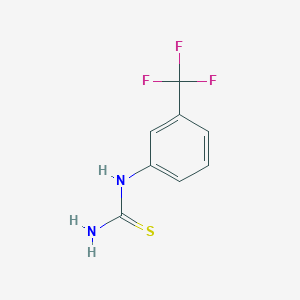



![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)